molecular formula C6H11NO2 B14912123 3-Hydroxyazepan-2-one

3-Hydroxyazepan-2-one

Cat. No.: B14912123
M. Wt: 129.16 g/mol
InChI Key: WOALBWHMBUHSLZ-UHFFFAOYSA-N
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Description

3-Hydroxyazepan-2-one is a seven-membered heterocyclic compound with the molecular formula C6H11NO2 It is a derivative of azepane, featuring a hydroxyl group at the third position and a carbonyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyazepan-2-one can be achieved through several methods. One common approach involves the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. Another method includes the use of multicomponent reactions, where three or more reactants combine to form the desired product in a single step. These reactions often employ catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of azepan-2,3-dione.

    Reduction: The carbonyl group can be reduced to form 3-hydroxyazepane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

The major products formed from these reactions include azepan-2,3-dione, 3-hydroxyazepane, and various substituted derivatives of this compound.

Scientific Research Applications

3-Hydroxyazepan-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: It is used in the study of enzyme mechanisms and as a substrate for various biochemical reactions.

    Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxyazepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

3-Hydroxyazepan-2-one can be compared with other similar compounds, such as:

    Azepane: Lacks the hydroxyl and carbonyl groups, resulting in different chemical properties and reactivity.

    Azepan-2-one: Contains only the carbonyl group, making it less reactive than this compound.

    3-Hydroxyazepane: Lacks the carbonyl group, affecting its ability to participate in certain reactions.

The presence of both hydroxyl and carbonyl groups in this compound makes it unique and versatile in various chemical and biological applications.

Properties

IUPAC Name

3-hydroxyazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-5-3-1-2-4-7-6(5)9/h5,8H,1-4H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOALBWHMBUHSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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